4-Iodo-6-methylpicolinonitrile
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Overview
Description
4-Iodo-6-methylpicolinonitrile is an organic compound that belongs to the class of halogenated picolinonitriles It is characterized by the presence of an iodine atom at the 4th position and a methyl group at the 6th position on the picolinonitrile ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-6-methylpicolinonitrile typically involves the iodination of 6-methylpicolinonitrile. One common method is the use of N-iodosuccinimide (NIS) as the iodinating agent. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane, often at room temperature. The reaction proceeds with high yields and minimal by-products .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of environmentally friendly solvents and reagents is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-6-methylpicolinonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Typically involves the use of palladium catalysts and boronic acids in the presence of a base such as potassium carbonate.
Sonogashira Coupling: Involves the use of palladium and copper catalysts along with an alkyne and a base
Major Products: The major products formed from these reactions include various substituted picolinonitriles and complex organic molecules that can be used in further synthetic applications .
Scientific Research Applications
4-Iodo-6-methylpicolinonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Iodo-6-methylpicolinonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The iodine atom and the nitrile group play crucial roles in these interactions, often forming strong bonds with target molecules .
Comparison with Similar Compounds
- 4-Iodo-2,6-dimethylpicolinonitrile
- 4-Iodo-3-methylpicolinonitrile
- 4-Iodo-5-methylpicolinonitrile
Comparison: 4-Iodo-6-methylpicolinonitrile is unique due to the specific positioning of the iodine and methyl groups, which can influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different physical and chemical properties, making it suitable for specific applications .
Properties
Molecular Formula |
C7H5IN2 |
---|---|
Molecular Weight |
244.03 g/mol |
IUPAC Name |
4-iodo-6-methylpyridine-2-carbonitrile |
InChI |
InChI=1S/C7H5IN2/c1-5-2-6(8)3-7(4-9)10-5/h2-3H,1H3 |
InChI Key |
KTNIGAUMPOGEFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)C#N)I |
Origin of Product |
United States |
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